molecular formula C23H29N3O5 B102367 Z-Tyr-leu-NH2 CAS No. 17331-91-8

Z-Tyr-leu-NH2

Cat. No. B102367
CAS RN: 17331-91-8
M. Wt: 427.5 g/mol
InChI Key: FBWWMILNKWCAPU-PMACEKPBSA-N
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Description

Z-Tyr-leu-NH2 is a dipeptide with the molecular formula C23H29N3O5 . It is used for experimental and research purposes .


Synthesis Analysis

The dipeptide derivatives Z-Tyr-Leu-NH2 were synthesized by α-chymotrypsin-catalyzed coupling reactions in solvent systems consisting of buffer and ethyl acetate . In comparison to a pure aqueous medium, the product formation is greatly enhanced in a biphasic medium due to extraction of the dipeptide into the organic phase .


Molecular Structure Analysis

The molecular structure of Z-Tyr-leu-NH2 can be analyzed using various tools such as PepDraw . The binding styles of tetrapeptides were predicted in the active site of papain and cathepsin K .


Chemical Reactions Analysis

A simple model dipeptide Boc-NH-(OPyr)Tyr-Leu-CO2Me could exclusively produce the ortho-, mono-acetylated Tyr product in the presence of EtOH using Pd(OAc)2 as the catalyst, an aqueous solution of TBHP as the oxidant, and toluene as the solvent at 120 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Tyr-leu-NH2 include its structure, synthetic routes, and safety information . More specific properties like melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be found on various chemical databases .

Scientific Research Applications

  • Peptide Synthesis and Pharmacological Properties :

    • The synthesis of peptides like [1-L-penicillamine,4-L-leucine]oxytocin involves compounds similar to Z-Tyr-leu-NH2. These peptides exhibit specific pharmacological properties, such as antioxytocic and vasodepressor activities, without significant effects on the rat kidney (Ferger & Chan, 1975).
  • Human Protein Z Research :

    • Human Protein Z, a component of plasma, has been studied for its structural and physiological properties. Its NH2-terminal sequence, which includes components similar to Z-Tyr-leu-NH2, is part of ongoing research to understand its function (Broze & Miletich, 1984).
  • Zinc Finger Motif Studies :

    • Research on the Zn finger motif, which includes sequences like Z-Tyr-leu-NH2, has provided insights into the structural inequivalence of phenylalanine and tyrosine in the hydrophobic core. This research is significant for understanding the molecular architecture of Zn finger proteins (Jasanoff & Weiss, 1993).
  • Enzymatic Peptide Fragment Condensation :

    • The synthesis of insect neuropeptide derivatives, which includes sequences like Z-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, has been achieved using enzymatic methods. This approach is important for the efficient and selective synthesis of biologically active peptides (Xaus et al., 1992).
  • Protease Activity in Soil Samples :

    • Research on the protease activity in soil, using substrates like Z-Phe-Tyr-Leu, contributes to our understanding of soil biochemistry and the role of enzymes in soil nutrient cycles (Hayano, 1993).
  • Matrix Metalloproteinase Research :

    • Studies on matrix metalloproteinases (MMPs) from human rectal carcinoma cells have revealed insights into the enzymatic activity and substrate specificity. The NH2-terminal sequence of these MMPs, which includes Tyr-Ser-Leu-Phe-Pro-Asn-Ser, is important for understanding their role in pathological conditions (Imai et al., 1995).

Safety And Hazards

When handling Z-Tyr-leu-NH2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The modulation of the endogenous oxytocinergic system, which includes peptides like Z-Tyr-leu-NH2, might represent a new potential pharmacological approach for the treatment of inflammation . Further studies are necessary to elucidate the mechanistic details underlying such regulation .

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWWMILNKWCAPU-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Tyr-leu-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RM Epand, TJ Lobl, HE Renis - Bioscience Reports, 1987 - Springer
… However, Z-Gly-Phe-NH~ and Z-Tyr-Leu-NH2, both potent stabilizers of the bilayer phase, are not active antimeasles agents and Z-Gly-Phe-NH 2 is not effective …
Number of citations: 17 link.springer.com
RM Epand, AR Stafford, JJ Cheetham, R Bottega… - Bioscience …, 1988 - Springer
… Z-Tyr-Leu-NH2 was a generous gift from Dr T. Lobl, Upjohn Company, Kalamazoo, MI. Histone (type III-S) was purchased from the Sigma Chemical Co., MO; [y-aEp]adenosine 5'~ …
Number of citations: 36 link.springer.com
P Kuhl, R Schaaf, HD Jakubke - Monatshefte für Chemie/Chemical …, 1987 - Springer
… of several reaction parameters, such as buffer concentration, reaction time, volume ratio of organic and aqueous phase, and reagent concentration on the yield of Z-Tyr-Leu-NH2 was …
Number of citations: 0 link.springer.com
E Ichishima - Biochimica et Biophysica Acta (BBA)-Enzymology, 1972 - Elsevier
… The values of the inhibition constant, K,, for Z-Tyr-Leu-NH2, Tyr-Leu and leucine as … The K~ for Z-Tyr-Leu-NH2, Tyr Leu, leucine and Z-Tyr-D-Leu at the concentration of 2" lO .5 M are 4-4…
Number of citations: 178 www.sciencedirect.com
J Feder - Biochemistry, 1967 - ACS Publications
Methods Protease Assay. The protease activity of enzyme preparations was determined by the casein digestion method of Kunitz (1947) as modified and described by McConn et al.(…
Number of citations: 73 pubs.acs.org
K Morihara, T Oka, H Tsuzuki - Archives of biochemistry and biophysics, 1971 - Elsevier
… occupied P~', although the comparisons are not strictly valid because of the much greater susceptibility of the amide bond compared with the peptide bond in both Z-Tyr-Leu-NH2 and Z-…
Number of citations: 27 www.sciencedirect.com
K Morihara, T Oka, H Tsuzuki - Archives of Biochemistry and Biophysics, 1970 - Elsevier
… Under the conditions presented here, Z-Tyr-Leu-NH2 and Z-Phe-Gly-… For the same reason, an inhibition study of Z-Tyr-Leu-NH2 was not … This was also observed when Z-Tyr-Leu-NH2 …
Number of citations: 77 www.sciencedirect.com
K Morihara, T Oka, H Tsuzuki - Archives of Biochemistry and Biophysics, 1969 - Elsevier
A previous paper indicated that a neutral protease of Bacillus subtilis has a large active site which can be divided into at least six subsites S 1 -S 3 and S 1 ′-S 3 ′, on both sides of the …
Number of citations: 37 www.sciencedirect.com
C Komives, D Osborne, AJ Russell - Biotechnology progress, 1994 - ACS Publications
… Liithi and Hatton (1991) studied the feasibility of using a flat-sheet membrane extractor to recover the dipeptide Z-Tyr-Leu-NH2 from a reversed micellar medium containing a-chymo…
Number of citations: 30 pubs.acs.org
JD Robertus, RA Alden, JJ Birktoft, J Kraut… - Biochemistry, 1972 - ACS Publications
James C. Powers,{and Philip E. Wilcox § abstract: The difference-Fourier method was used to elucidate the mode of binding of polypeptide chloromethyl ketone inhibitors to the …
Number of citations: 223 pubs.acs.org

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